3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with bromine, chlorine, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, halogenation reactions can introduce the bromine and chlorine atoms, followed by alkylation to introduce the isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.
Comparison with Similar Compounds
- 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: The presence of both bromine and chlorine atoms, along with the isopropyl group, imparts unique chemical properties to 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogues.
Properties
IUPAC Name |
3-bromo-4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN4/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOIQPXGGFDXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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